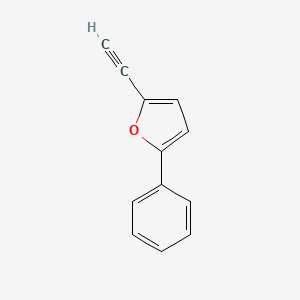

2-Ethynyl-5-phenyl-furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethynyl-5-phenyl-furan is an organic compound that belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-phenyl-furan can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a halogenated furan derivative with an ethynylated phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of furan synthesis can be applied. Industrial production often involves scalable and cost-effective methods, such as catalytic processes and continuous flow reactions, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-phenyl-furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted furans, which can have different functional groups such as hydroxyl, carbonyl, and halogen groups .

Scientific Research Applications

2-Ethynyl-5-phenyl-furan has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-phenyl-furan involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to specific receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

2-Ethynylfuran: Lacks the phenyl group, resulting in different chemical properties and reactivity.

5-Phenylfuran:

2,5-Diphenylfuran: Contains two phenyl groups, which can enhance its stability and alter its reactivity.

Uniqueness

2-Ethynyl-5-phenyl-furan is unique due to the presence of both ethynyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

2-Ethynyl-5-phenyl-furan is a compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound belongs to the furan family of compounds, characterized by a five-membered aromatic ring containing oxygen. The ethynyl group contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that compounds with furan structures, including this compound, possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO).

- Mechanism : The anti-inflammatory effects are believed to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways like MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) .

2. Antimicrobial Activity

Furan derivatives have shown promising antimicrobial properties against various pathogens. The specific activity of this compound has been explored in several studies:

- Spectrum : It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with enzymatic functions critical for microbial survival .

3. Anticancer Properties

Emerging evidence suggests that this compound may have anticancer potential:

- In vitro Studies : Various studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent .

- Mechanism : The proposed mechanisms include the activation of caspases and modulation of cell cycle regulators, leading to inhibited proliferation and increased apoptosis in tumor cells .

Case Study 1: Anti-inflammatory Effects

A study conducted by Jih-Jung Chen et al. focused on the anti-inflammatory effects of furan derivatives, including this compound. The results indicated a significant reduction in the production of inflammatory markers in human neutrophils treated with this compound .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of furan derivatives highlighted that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, demonstrating its potential as an antimicrobial agent .

Data Summary

Properties

IUPAC Name |

2-ethynyl-5-phenylfuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXYAHAPBXTOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.